Pent-2-EN-4-ynenitrile

Description

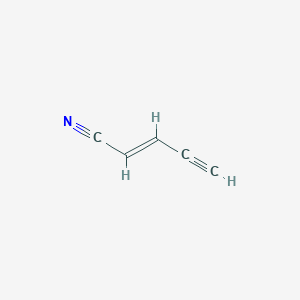

Structure

3D Structure

Properties

Molecular Formula |

C5H3N |

|---|---|

Molecular Weight |

77.08 g/mol |

IUPAC Name |

(E)-pent-2-en-4-ynenitrile |

InChI |

InChI=1S/C5H3N/c1-2-3-4-5-6/h1,3-4H/b4-3+ |

InChI Key |

ZXFTWPNQZKQCAL-ONEGZZNKSA-N |

Isomeric SMILES |

C#C/C=C/C#N |

Canonical SMILES |

C#CC=CC#N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Pent 2 En 4 Ynenitrile

Microwave Spectroscopy for Precise Molecular Structure Determination

Microwave spectroscopy, a high-resolution technique, allows for the precise determination of molecular geometries in the gas phase. By analyzing the rotational transitions of a molecule, highly accurate bond lengths and angles can be derived.

Experimental Determination of Equilibrium Molecular Structures of (Z)-Pent-2-en-4-ynenitrile

The equilibrium structure of (Z)-Pent-2-en-4-ynenitrile has been accurately determined through a synergistic approach combining pulsed nozzle Fourier transform microwave spectroscopy and high-level ab initio quantum chemistry calculations. docbrown.info The microwave spectra for the normal isotopomer and nine other isotopic species of (Z)-Pent-2-en-4-ynenitrile were measured to gather a substantial dataset of rotational constants. nih.gov These experimentally derived ground-state rotational constants were then corrected for vibration-rotation interaction effects, which were calculated using force fields from ab initio methods. docbrown.info The resulting equilibrium rotational constants were used to fit the molecular structure, yielding a geometry that is in excellent agreement with theoretical calculations at the CCSD(T)/cc-pVTZ level. docbrown.infonih.gov This combined experimental and theoretical approach provides a highly accurate and reliable equilibrium structure for the molecule.

Analysis of Rotational Constants and Hyperfine Splitting

Table 1: Spectroscopic Constants for the Normal Isotopomer of (Z)-Pent-2-en-4-ynenitrile

| Parameter | Value (MHz) |

| Rotational Constants | |

| A | 7018.6757 |

| B | 1419.6067 |

| C | 1180.2089 |

| Quadrupole Coupling Constants | |

| χaa | -4.051 |

| χbb | 1.884 |

Data sourced from studies utilizing pulsed nozzle Fourier transform microwave spectrometry. nih.gov

Isotopic Substitution Studies using Microwave Spectroscopy

To refine the molecular structure, extensive isotopic substitution has been employed. nih.gov The microwave spectra of ten different isotopomers of (Z)-Pent-2-en-4-ynenitrile were analyzed. docbrown.info While the five singly substituted ¹³C isotopomers could be observed in their natural abundance, the low natural abundance of ¹⁵N (0.37%) necessitated the synthesis of an isotopically enriched sample. nih.gov Similarly, deuterated isotopomers were synthesized to overcome challenges associated with the low natural abundance and the quadrupolar nature of deuterium. nih.gov By analyzing the changes in the rotational constants upon isotopic substitution at each atomic position, the coordinates of the atoms can be precisely determined using Kraitchman's equations, leading to a detailed and accurate experimental structure of the molecule. nih.gov

Complementary Spectroscopic Techniques in Structural Analysis

While microwave spectroscopy provides unparalleled precision for gas-phase structures, other spectroscopic methods offer crucial information about the electronic environments of nuclei and the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

For (Z)-Pent-2-en-4-ynenitrile, the ¹H NMR spectrum is expected to show distinct signals for the protons in different environments. The acetylenic proton (H-C≡) would appear in a characteristic region, while the two vinylic protons (-CH=CH-) would exhibit signals at lower field strengths due to the deshielding effect of the double bond. The cis-coupling constant between these vinylic protons would provide confirmation of the (Z)-geometry.

The ¹³C NMR spectrum provides information on each carbon atom. The carbon atoms of the nitrile (C≡N) and alkyne (C≡C) groups are expected to resonate in specific downfield regions. The sp² hybridized carbons of the alkene group will also have characteristic chemical shifts. Quaternary carbons, such as the one in the nitrile group and one of the alkyne carbons, typically show weaker signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (Z)-Pent-2-en-4-ynenitrile

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Alkynyl (≡C-H) | 2.5–3.0 |

| Vinylic (-CH=CH-) | 4.5–6.5 | |

| ¹³C | Nitrile (-C≡N) | 110–120 |

| Alkynyl (-C≡C-) | 70–110 | |

| Alkenyl (=C-H) | 120–160 |

Predicted ranges are based on general principles and data for analogous structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information. Non-polar bonds with symmetric vibrations, which may be weak in the IR spectrum, often produce strong signals in Raman spectroscopy. Therefore, the C≡C and C=C stretching vibrations are expected to be prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for (Z)-Pent-2-en-4-ynenitrile

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretch | 2210–2260 |

| Alkyne (-C≡C-) | Stretch | 2100–2140 |

| Alkene (-C=C-) | Stretch | 1620–1680 |

| Acetylenic C-H | Stretch | ~3300 |

| Vinylic C-H | Stretch | 3000–3100 |

Expected frequencies are based on established group frequency data.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. While a detailed, publicly available electron ionization (EI) mass spectrum for Pent-2-en-4-ynenitrile is not readily found in common databases, the principles of mass spectrometry allow for a theoretical consideration of its molecular formula validation and expected fragmentation pathways.

Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound, the molecular formula is C₅H₃N. The expected exact mass of the molecular ion ([M]⁺˙) can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁴N). This calculated exact mass serves as a key point of comparison with the experimentally determined mass from an HRMS analysis, allowing for unambiguous confirmation of the elemental composition.

Expected Fragmentation Pathways

In the absence of a specific experimental spectrum, the fragmentation of this compound under electron ionization can be predicted based on the general principles of mass spectrometry for unsaturated and nitrile-containing compounds. The structure of this compound, featuring a conjugated system of a double bond, a triple bond, and a nitrile group, suggests several likely fragmentation routes.

Upon ionization, the molecular ion ([C₅H₃N]⁺˙) would be formed. The stability of this ion is influenced by the conjugated π-system. Fragmentation would likely proceed through the cleavage of the weakest bonds and the formation of stable neutral molecules or radical fragments.

Potential fragmentation pathways could include:

Loss of a hydrogen radical (•H): This would result in a [C₅H₂N]⁺ ion. The stability of this fragment would depend on the position from which the hydrogen is lost.

Loss of a methyl radical (•CH₃): While less likely due to the need for rearrangement, it could lead to a [C₄N]⁺ fragment.

Cleavage of the carbon-carbon single bond: Breakage of the C-C bond between the vinyl and ethynyl (B1212043) groups could lead to various smaller fragments.

Loss of acetylene (B1199291) (C₂H₂): This is a common loss from compounds containing an ethynyl group, which would result in a [C₃HN]⁺˙ fragment.

Loss of hydrogen cyanide (HCN): The nitrile group can be eliminated as a stable neutral molecule, leading to a [C₄H₂]⁺˙ fragment.

Computational and Theoretical Studies on Pent 2 En 4 Ynenitrile

Prediction and Validation of Spectroscopic Parameters via Computational Chemistry

Theoretical Prediction of Rotational Constants for Spectroscopic Assignment

Computational chemistry plays a pivotal role in the prediction of rotational constants, which are fundamental parameters for the assignment of microwave spectra and the determination of molecular structures. For (Z)-pent-2-en-4-ynenitrile, a combination of microwave spectroscopy and high-level ab initio quantum chemistry calculations has been successfully employed to determine its accurate equilibrium structure. nih.govacs.org

In a notable study, the ground-state rotational constants of ten isotopomers of (Z)-pent-2-en-4-ynenitrile were obtained using a pulsed nozzle Fourier transform microwave spectrometer. nih.govacs.org These experimental values were then adjusted for vibration-rotation interaction effects, which were calculated from force fields obtained through ab initio methods. nih.govacs.org The resulting equilibrium rotational constants were found to be in excellent agreement with those derived from high-level ab initio calculations at the CCSD(T)/cc-pVTZ level of theory. nih.govacs.org This synergy between experimental and theoretical approaches allows for a precise and reliable determination of the molecular geometry. nih.govacs.org

The theoretically predicted rotational constants provide a starting point for the analysis of complex microwave spectra, guiding the assignment of rotational transitions. The excellent agreement between the computed and experimental values for (Z)-pent-2-en-4-ynenitrile validates the accuracy of the computational methods used. nih.govacs.org

Table 1: Theoretical and Experimental Rotational Constants for (Z)-pent-2-en-4-ynenitrile

| Parameter | Theoretical (ab initio) | Experimental |

| A / MHz | 9276.4 | 9276.374 |

| B / MHz | 1419.7 | 1419.698 |

| C / MHz | 1229.3 | 1229.288 |

Data sourced from Halter et al. (2001). nih.gov

Simulation of Vibrational and Electronic Spectra for Experimental Correlation

Vibrational Spectra:

The simulation of vibrational spectra is typically performed using quantum chemical calculations, most commonly at the density functional theory (DFT) or Møller-Plesset perturbation theory (MP2) levels. bit.edu.cn These calculations provide the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the computational methods.

For a molecule like Pent-2-en-4-ynenitrile, the simulated infrared spectrum would be expected to show characteristic bands for the C≡N stretch, C≡C stretch, C=C stretch, and various C-H stretching and bending modes. The calculated vibrational eigenvectors provide a detailed description of the atomic motions associated with each vibrational mode, allowing for a definitive assignment of the experimental spectrum.

Electronic Spectra:

The prediction of electronic spectra, such as UV-Vis absorption spectra, is generally carried out using time-dependent density functional theory (TD-DFT) or other excited-state quantum chemical methods. These calculations yield the excitation energies and oscillator strengths for electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength is related to the intensity of the absorption band.

For this compound, a conjugated system, the electronic spectrum would be expected to show π → π* transitions. The position and intensity of these transitions are sensitive to the extent of conjugation and the nature of the substituents. Computational simulations can provide valuable insights into the electronic structure and the nature of the molecular orbitals involved in these transitions.

Reactivity and Reaction Pathways of Pent 2 En 4 Ynenitrile

Intramolecular Cyclization and Rearrangement Reactions

The conjugated system of pent-2-en-4-ynenitrile is predisposed to intramolecular cyclization and rearrangement reactions, particularly under thermal conditions. These reactions are often driven by the formation of more stable aromatic or heterocyclic systems.

While this compound itself is not a classic enediyne, its structure is related to compounds that can undergo thermal cyclization reactions reminiscent of the Bergman cyclization. The Bergman cyclization is a rearrangement reaction of an enediyne that produces a highly reactive p-benzyne biradical intermediate. libretexts.org This reaction typically requires high temperatures, often exceeding 200°C, to overcome the significant activation energy barrier. masterorganicchemistry.com The formation of the p-benzyne biradical is the rate-limiting step in this process. libretexts.org

In a molecule like this compound, analogous thermal cyclizations could be envisioned, although the specific pathways and intermediates would differ due to the presence of the nitrile group and the lack of a second alkyne. Thermal activation could potentially lead to the formation of radical intermediates that can then undergo further reactions. For instance, intramolecular radical cyclization could lead to the formation of five- or six-membered rings containing the nitrile group. The high reactivity of these radical intermediates makes them potent species for hydrogen abstraction or other radical-mediated processes. masterorganicchemistry.com

The discovery that naturally occurring enediyne compounds, such as calicheamicin, can undergo Bergman cyclization under physiological conditions has spurred significant research into this type of reactivity. masterorganicchemistry.commasterorganicchemistry.com These natural products are cytotoxic because the diradical intermediate they form can cleave double-stranded DNA. masterorganicchemistry.com

The reactivity of enyne systems in cyclization reactions is highly dependent on both electronic and steric factors. The presence of substituents on the enyne backbone can significantly influence the rate and outcome of these reactions. For instance, the distance between the reacting unsaturated bonds is a critical parameter; a shorter distance generally leads to a lower activation barrier for cyclization. masterorganicchemistry.com

In the context of this compound, the electron-withdrawing nature of the nitrile group plays a crucial role. This group polarizes the conjugated system, influencing the regioselectivity of potential cyclization reactions. The steric bulk of any substituents on the carbon framework would also impact the feasibility of cyclization by affecting the ability of the molecule to adopt the necessary geometry for the reaction to occur. In nickel-catalyzed cyclizations of alkyne-nitriles with organoboronic acids, steric effects from substituents on the arylboronic acid have been shown to influence reaction times and yields. wikipedia.org Similarly, in copper-hydride catalyzed couplings of enynes and nitriles, steric effects have been cited as a key factor in determining the regioselectivity of the reaction. vaia.com

Addition Reactions to the Alkene and Alkyne Moieties

The carbon-carbon double and triple bonds in this compound are susceptible to addition reactions. The nature of the attacking reagent, whether electrophilic or nucleophilic, will determine the reaction mechanism and the resulting products.

Alkynes and alkenes readily undergo electrophilic addition reactions. fiveable.me In the case of this compound, an electrophile can attack either the double or the triple bond. The reaction is initiated by the attack of the π electrons of the unsaturated bond on the electrophile, leading to the formation of a carbocation intermediate. libretexts.org The subsequent attack of a nucleophile on the carbocation yields the final addition product. libretexts.org

The addition of hydrogen halides (HX) to alkynes is a classic example of an electrophilic addition. libretexts.orgmasterorganicchemistry.com The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. masterorganicchemistry.comchemguide.co.uk The reaction of an unsymmetrical alkene with a hydrogen halide proceeds through the more stable carbocation intermediate. chemguide.co.uk In the case of this compound, the electron-withdrawing nitrile group will influence the stability of the potential carbocationic intermediates, thus directing the regiochemical outcome of the addition. The addition of one equivalent of HX to an alkyne yields a haloalkene, and the addition of a second equivalent can lead to a geminal dihalide. libretexts.org

The general mechanism for the electrophilic addition of HBr to an alkene involves the formation of a carbocation intermediate followed by nucleophilic attack by the bromide ion. savemyexams.com

Table 1: Potential Electrophilic Addition Reactions of this compound

| Reagent | Potential Product(s) | Reaction Conditions |

| HBr (1 eq.) | Bromo-substituted pentenenitrile or pentadienenitrile | Typically in an inert solvent |

| Br₂ (1 eq.) | Dibromo-substituted pentenenitrile or pentynenitrile | Typically in an inert solvent like CH₂Cl₂ |

| H₂O/H⁺ | Hydroxy-substituted pentenenitrile or pentynenitrile | Acid-catalyzed hydration |

The presence of the electron-withdrawing nitrile group activates the conjugated system of this compound towards nucleophilic attack. This is particularly true for the carbon-carbon double bond, which can participate in conjugate addition reactions, also known as Michael additions. masterorganicchemistry.com In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated system. masterorganicchemistry.com

The sp-hybridized carbons of the alkyne are also more electrophilic than sp²-hybridized carbons of an alkene, making them susceptible to nucleophilic attack, especially when conjugated to an electron-withdrawing group. libretexts.org Weak nucleophiles such as amines and stabilized enolates are known to participate in Michael additions. youtube.com The reaction is typically initiated by the attack of the nucleophile on the electron-deficient carbon, followed by protonation to give the final product. masterorganicchemistry.com Manganese-catalyzed heteroaddition of saturated nitriles to unsaturated nitriles has been shown to proceed via a Michael-type addition. nih.gov

Table 2: Potential Nucleophilic Addition Reactions of this compound

| Nucleophile | Potential Product(s) | Reaction Conditions |

| R₂NH (e.g., Dimethylamine) | Amino-substituted pentenenitrile or pentynenitrile | Typically in a protic solvent |

| RSH (e.g., Thiophenol) | Thioether-substituted pentenenitrile or pentynenitrile | Often base-catalyzed |

| Malonic esters | Functionalized pentenenitrile or pentynenitrile | Base-catalyzed Michael addition |

Polymerization Studies of Enynenitriles

The presence of both alkene and alkyne functionalities in this compound suggests its potential to undergo polymerization. Enynes can be polymerized through various mechanisms, including radical, cationic, and coordination polymerization. The specific pathway will depend on the initiator used and the reaction conditions.

Given the structure of this compound, radical polymerization is a plausible pathway. The reaction would likely be initiated by a radical species that adds to one of the unsaturated bonds, generating a new radical that can then propagate by adding to another monomer unit. The polymerization of substituted pentenes can proceed via a radical mechanism where the double bond is broken to form radicals that propagate the polymer chain. youtube.com

The resulting polymer could have a complex structure, with the potential for cross-linking through the remaining unsaturated groups. The nitrile group would be expected to be retained as a pendant group on the polymer backbone, imparting specific properties to the final material, such as increased polarity and potential for post-polymerization modification. While specific polymerization studies on this compound are not widely reported in the literature, the polymerization of related monomers, such as vinylacetylene and acrylonitrile (B1666552), provides a basis for understanding its potential behavior.

Radical Polymerization of this compound

While specific studies on the radical polymerization of this compound are not extensively documented, the reactivity of similar conjugated enyne and nitrile-containing monomers provides valuable insights. In a general sense, radical polymerization is a chain-growth process involving the successive addition of monomers to a growing radical chain. For this compound, a radical initiator would add to either the double or triple bond, generating a new radical species that can then propagate by attacking another monomer molecule.

The nitrile group, being a polar functional group, can influence the polymerization process. It has been observed in the polymerization of other nitrile-containing monomers, such as those derived from lignin, that the polarity of the nitrile can affect the glass transition temperature (Tg) of the resulting polymer. lu.se For instance, copolymers of styrene (B11656) and acrylonitrile (SAN) exhibit a higher Tg compared to pure polystyrene, an effect attributed to the polar nature of the nitrile group. lu.se A similar effect could be anticipated in polymers derived from this compound.

Furthermore, the radical-mediated addition of nitriles to alkynes is a known reaction, suggesting that the nitrile group in this compound could potentially participate in side reactions during radical polymerization. nih.govresearchgate.net The process is believed to involve the addition of an in-situ generated carbon-centered radical to the nitrile triple bond. researchgate.net

A general atom transfer radical addition (ATRA) of simple nitriles to alkynes has been developed, providing a method for the synthesis of β,γ-unsaturated nitriles. nih.gov This highlights the potential for complex, branched, or cross-linked structures to form during the radical polymerization of this compound if the nitrile group becomes involved in the propagation steps.

| Monomer Type | Polymerization Method | Key Findings/Potential Outcomes |

| Lignin-derived nitrile methacrylates | Free-radical polymerization | Resulting homopolymers showed low solubility and high thermal stability, suggesting cross-linking. lu.se |

| Styrene and Acrylonitrile | Copolymerization | The polar nitrile group increases the glass transition temperature (Tg) of the copolymer. lu.se |

| Simple nitriles and alkynes | Atom Transfer Radical Addition (ATRA) | Efficient synthesis of β,γ-unsaturated nitriles, indicating potential for side reactions involving the nitrile group during polymerization. nih.gov |

Cyclopolymerization as a Route to Novel Polymeric Structures

Cyclopolymerization is a powerful technique for creating polymers with cyclic repeating units in the main chain, often leading to materials with enhanced thermal stability and distinct physical properties compared to their linear analogues. This method is particularly well-suited for 1,n-enynes, which can undergo intramolecular cyclization followed by intermolecular propagation.

Although specific research on the cyclopolymerization of this compound is scarce, the general principles of enyne cyclopolymerization can be applied. In such a process, a radical or ionic initiator would add to one of the unsaturated bonds of the enyne, followed by an intramolecular cyclization to form a five- or six-membered ring containing a new reactive center. This cyclic radical or ion would then propagate the polymerization by attacking another monomer.

The anionic polymerization of conjugated enyne derivatives, such as 4-phenyl-1-buten-3-yne, has been shown to be a living polymerization, offering control over the polymer's molecular weight and architecture. acs.org This suggests that an anionic initiation approach could also be a viable route for the controlled polymerization of this compound.

The presence of the nitrile group could influence the cyclopolymerization process. In a copper-catalyzed radical-triggered spirotricyclization of enyne-nitriles, the nitrile group participates in the complex cyclization cascade, leading to the formation of pentacyclic spiroindenes. rsc.org This demonstrates the potential for the nitrile functionality to direct the cyclization pathway and contribute to the formation of complex, well-defined polymeric structures.

| Enyne System | Polymerization/Cyclization Type | Resulting Structure/Significance |

| 4-Phenyl-1-buten-3-yne | Anionic Polymerization | Living polymerization, allowing for controlled synthesis of conjugated polymers. acs.org |

| Enyne-nitrile containing p-quinone methides | Copper-catalyzed radical-triggered spirotricyclization | Formation of complex pentacyclic spiroindenes, highlighting the role of the nitrile in directing cyclization. rsc.org |

| 1,n-enynes | General Cyclopolymerization | Formation of polymers with cyclic repeating units, leading to enhanced thermal and physical properties. |

Transformations of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other chemical entities, providing a gateway to a diverse range of derivatives.

Chemical Modifications and Derivatizations of the Cyano Group

The electrophilic nature of the carbon atom in the nitrile group makes it susceptible to nucleophilic attack, leading to a variety of addition reactions. The lone pair of electrons on the nitrogen atom also allows for coordination with Lewis acids, which can activate the nitrile for further transformations.

Common chemical modifications of nitriles that could be applied to this compound include:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. This transformation would convert this compound into a conjugated enyne carboxylic acid, a valuable building block for further synthesis.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield a primary amine with a preserved enyne backbone.

Addition of Grignard Reagents: The reaction of a nitrile with a Grignard reagent, followed by an acidic workup, leads to the formation of a ketone. This would allow for the introduction of an organic substituent and the transformation of the nitrile into a carbonyl group.

| Reagent | Functional Group Transformation | Potential Product from this compound |

| H₃O⁺ / Heat | Nitrile to Carboxylic Acid | Pent-2-en-4-ynoic acid |

| 1. LiAlH₄ / 2. H₂O | Nitrile to Primary Amine | Pent-2-en-4-yn-1-amine |

| 1. R-MgBr / 2. H₃O⁺ | Nitrile to Ketone | (Substituted)-pent-3-en-5-yn-2-one |

Synthesis of Nitrogen-Containing Heterocycles from Enynenitriles

The conjugated enyne nitrile scaffold of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials.

One prominent example is the synthesis of pyridines . A formal [4+2] cycloaddition reaction of 1-methyl-1,3-(ar)enynes with nitriles has been developed to produce densely substituted pyridine (B92270) derivatives. acs.org In this process, the enyne acts as the four-carbon component and the nitrile provides the nitrogen and one carbon atom. While this specific methodology involves a separate enyne and nitrile, the intramolecular version of such a reaction with a molecule like this compound could potentially lead to fused pyridine ring systems.

Another important class of heterocycles, pyrimidines , are typically synthesized through the condensation of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a β-dicarbonyl compound. While this compound is not a direct precursor in the classical pyrimidine (B1678525) synthesis, its derivatives could be. For instance, if the alkyne and nitrile groups were to be transformed into a β-dicarbonyl-like functionality, subsequent reaction with an amidine could yield a pyrimidine ring. The synthesis of pyrimidines from dinitrogen and carbon has been demonstrated, showcasing the versatility of nitrile-containing precursors in forming these important heterocycles. oup.com

Furthermore, radical cascade reactions using isonitriles as radical acceptors have emerged as a powerful strategy for constructing various nitrogen heterocycles, including phenanthridines, indoles, and quinolines. rsc.org While this compound is a nitrile and not an isonitrile, this highlights the general utility of the C≡N triple bond in radical-mediated cyclizations to form heterocyclic systems.

| Heterocycle | General Synthetic Strategy | Potential Role of this compound or its Derivatives |

| Pyridine | [4+2] Cycloaddition of enynes and nitriles | Could potentially undergo intramolecular cyclization or serve as a building block for substituted pyridines. acs.org |

| Pyrimidine | Condensation of N-C-N compounds with β-dicarbonyls | Derivatives of this compound could be modified to contain the necessary functionalities. |

| Various N-Heterocycles | Radical cascade reactions of isonitriles | The nitrile group could potentially participate in radical cyclization reactions to form heterocyclic rings. rsc.org |

Pent 2 En 4 Ynenitrile As a Synthetic Building Block and Precursor

Utility in the Modular Assembly of Organic Molecules

The structure of pent-2-en-4-ynenitrile makes it an excellent module for the systematic, step-by-step assembly of larger, more complex organic molecules. This modular approach is fundamental to modern organic synthesis, allowing for the construction of sophisticated structures from simpler, well-defined components.

This compound belongs to a class of compounds known as cyanoethynylethenes, which are recognized as powerful modules for creating acetylenic scaffolds. ethz.ch These scaffolds are rigid, linear structures that can be used to control the geometry and spacing of functional groups within a molecule. The presence of both an alkene and an alkyne, along with a terminal nitrile group, provides multiple reactive sites that can be addressed selectively in synthetic sequences. For instance, the terminal alkyne allows for participation in coupling reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings, to extend the carbon framework. The conjugated enyne system can undergo various addition reactions, and the nitrile group can be hydrolyzed, reduced, or used to direct metallation.

A key application of this compound as a building block is in the synthesis of novel charge-transfer chromophores. ethz.ch By combining it with electron-donating groups, chemists can construct molecules with significant intramolecular charge-transfer characteristics, which are of great interest for applications in nonlinear optics and molecular electronics. ethz.ch The compound serves as a potent π-electron acceptor, a crucial component in such systems. ethz.ch The modularity is evident as different donor groups can be systematically attached to the this compound core to tune the resulting electronic and optical properties. A silylated derivative, 5-(trimethylsilyl)this compound, further enhances its utility as a versatile building block by protecting the terminal alkyne, allowing for selective reactions at other parts of the molecule before deprotection and further functionalization. evitachem.com

Table 1: Reactions Utilizing this compound in Modular Synthesis

| Reaction Type | Role of this compound | Resulting Structure | Reference |

| Coupling Reactions | Acetylenic component | Extended conjugated systems | ethz.ch |

| Michael Addition | Electrophilic acceptor | Functionalized alkenylnitriles | ethz.ch |

| Cycloaddition | Dienophile/Dipolarophile | Heterocyclic systems | researchgate.net |

| Bergman Cyclization | Enyne precursor | Aromatic diradicals/rings | researchgate.netacs.org |

Precursor for the Synthesis of Complex Ring Systems and Macrocycles

The unique linear, rigid structure and reactive functional groups of this compound make it an important precursor for the synthesis of complex cyclic and macrocyclic compounds. These structures are prevalent in natural products, pharmaceuticals, and advanced materials.

One of the most significant reactions that (Z)-pent-2-en-4-ynenitrile can undergo is the Bergman cyclization. researchgate.netacs.org This reaction involves the thermal or photochemical cyclization of an enediyne moiety to produce a highly reactive p-benzyne diradical. This intermediate can then be trapped by a hydrogen atom source or other reagents to form a stable aromatic ring. The ability to initiate such cyclizations is critical for the synthesis of certain classes of antitumor antibiotics and other complex molecules. Theoretical studies have investigated the Bergman cyclization of (Z)-pent-2-en-4-ynenitrile and its nitrogen-substituted analogs, highlighting its potential in forming specific ring systems. researchgate.netacs.org

Furthermore, the nitrile groups in molecules derived from this compound can be used as precursors for the formation of larger macrocycles like phthalocyanines and tetraazaporphyrins. researchgate.net Phthalonitriles, which can be synthesized using building blocks related to this compound, undergo cyclotetramerization to form the highly conjugated, stable phthalocyanine (B1677752) macrocycle. researchgate.net These macrocycles are known for their intense colors, thermal stability, and unique photophysical properties, making them valuable as dyes, pigments, and photosensitizers in photodynamic therapy. The ability to construct such complex macrocycles demonstrates the role of this compound derivatives as foundational components in macrocyclic chemistry. researchgate.net

Table 2: Examples of Cyclic Systems Synthesized from this compound Precursors

| Cyclic System Type | Synthetic Strategy | Key Intermediate/Reaction | Reference |

| Aromatic Rings | Bergman Cyclization | p-Benzyne diradical | researchgate.netacs.org |

| Phthalocyanines | Cyclotetramerization | Phthalonitrile derivatives | researchgate.net |

| Tetraazaporphyrins | Cycloaddition/Condensation | Dicyanoacetylene synthons | researchgate.net |

| Pyrazoles | Cyclization of Hydrazones | Diazo/Hydrazone derivatives | researchgate.net |

Potential Applications in Supramolecular Chemistry and Materials Science

The distinct structural and electronic features of this compound and its derivatives suggest significant potential in the fields of supramolecular chemistry and materials science. These fields focus on the assembly of molecules into larger, ordered structures and the development of materials with novel functions.

In materials science, the ability of this compound to act as a strong π-electron acceptor is a key attribute. ethz.ch When incorporated into larger conjugated systems with electron-donating moieties, it facilitates the creation of charge-transfer materials. ethz.ch These materials are essential for applications in nonlinear optics (NLO), where they can be used to alter the frequency of laser light, and in organic electronics for creating semiconductors and components for organic light-emitting diodes (OLEDs) and photovoltaics. The rigid, linear nature of the acetylenic scaffolds built from this molecule helps in creating well-defined, ordered structures in the solid state, which is often crucial for optimizing material performance. ethz.ch

In supramolecular chemistry, which relies on non-covalent interactions to build large, organized assemblies, this compound offers several handles for directed assembly. The nitrile group can act as a hydrogen bond acceptor or a ligand for metal coordination. The π-system of the enyne moiety can participate in π-stacking interactions, which are critical for the self-assembly of discotic liquid crystals and the formation of columnar structures. By designing molecules that incorporate the this compound core, it is possible to program the self-assembly process to create complex supramolecular architectures such as nanotubes, vesicles, and extended networks. While direct applications in supramolecular assemblies are still an emerging area of research, the fundamental properties of the molecule make it a highly promising candidate for the design of next-generation functional materials and supramolecular systems.

Future Directions in Pent 2 En 4 Ynenitrile Research

Development of Green and Sustainable Synthetic Methodologies

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which prioritize atom economy, energy efficiency, and the use of non-toxic reagents. Future research on pent-2-en-4-ynenitrile will undoubtedly focus on developing sustainable synthetic routes that move away from hazardous cyanide-based reagents.

Promising green approaches for nitrile synthesis that could be adapted for this compound include:

Catalytic Ammoxidation: This industrial process, used for producing unsaturated nitriles like acrylonitrile (B1666552), involves the reaction of hydrocarbons with ammonia (B1221849) and oxygen. nih.gov A similar vapor-phase catalytic reaction of a suitable C5 hydrocarbon precursor with ammonia could offer a direct and atom-economical route to this compound. google.com

Dehydration of Aldoximes: A cyanide-free enzymatic process using aldoxime dehydratase (Oxd) has emerged as a sustainable method for nitrile synthesis. nih.gov This biocatalytic approach, which uses readily available aldoximes in water, could be a key strategy for the green production of this compound. nih.gov

Metal-Free Synthesis from Aldehydes: Recent developments have shown that a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) can efficiently catalyze the one-pot synthesis of nitriles from aldehydes under solvent-free conditions, offering an environmentally friendly alternative. organic-chemistry.org

Direct Synthesis from Alcohols: A mild, aerobic, catalytic synthesis of nitriles from alcohols and aqueous ammonia has been developed, using a copper catalyst. organic-chemistry.org This method avoids harsh reagents and could be applied to a precursor alcohol of this compound.

The following table summarizes potential green synthetic strategies for this compound:

| Synthetic Strategy | Precursor Type | Key Features |

| Catalytic Ammoxidation | C5 Hydrocarbon | Direct, atom-economical, vapor-phase reaction. |

| Enzymatic Dehydration | Aldoxime | Cyanide-free, uses water as a solvent, biocatalytic. |

| Metal-Free Catalysis | Aldehyde | Solvent-free, uses a deep eutectic mixture as a catalyst. |

| Aerobic Catalytic Synthesis | Alcohol | Mild conditions, uses aqueous ammonia and a copper catalyst. |

Application of Machine Learning and AI in Computational Studies

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the prediction of molecular properties and reaction outcomes. researchgate.netmdpi.com For a molecule like this compound, where experimental data is limited, computational methods are invaluable.

Future computational studies on this compound will likely involve:

Prediction of Physicochemical Properties: ML models, trained on large chemical datasets, can predict properties such as solubility, boiling point, and spectroscopic signatures. chemrxiv.orgnih.gov This can guide experimental work and aid in the identification of the compound.

Reaction Pathway Prediction: AI-powered tools can predict the products and pathways of organic reactions, helping chemists to design efficient synthetic routes. rsc.orgaiche.orgacs.org For this compound, this could uncover novel and efficient synthetic strategies. researchgate.net

De Novo Drug Design: Generative models like GANs and VAEs can design new molecules with desired properties. researchgate.net If this compound or its derivatives show biological activity, these tools could be used to generate novel drug candidates.

The table below illustrates the potential applications of ML and AI in the study of this compound:

| Application Area | ML/AI Technique | Potential Outcome |

| Property Prediction | Deep Neural Networks (DNNs), Graph Neural Networks (GNNs) | Accurate prediction of spectroscopic data and physical properties. chemrxiv.orgacs.org |

| Synthesis Planning | Transformer-based retrosynthesis models | Identification of efficient and novel synthetic routes. chemcopilot.com |

| Drug Discovery | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of new bioactive molecules based on the this compound scaffold. researchgate.net |

Astrochemical Relevance and Observational Detection Potential in Interstellar Medium

Nitriles are a significant class of molecules in the interstellar medium (ISM), playing a crucial role in prebiotic chemistry. frontiersin.orgarxiv.orgsciencealert.com The presence of a nitrile group and a carbon chain in this compound makes it a plausible candidate for detection in space.

Future research in this area should focus on:

Laboratory Rotational Spectroscopy: To detect a molecule in the ISM using radio astronomy, its rotational spectrum must be known. frontiersin.orgresearchgate.net Laboratory measurements of the rotational transitions of this compound are a prerequisite for any astronomical search.

Astronomical Surveys: Once the rotational spectrum is characterized, sensitive radio telescopes can be used to search for this compound in molecular clouds like the Taurus Molecular Cloud (TMC-1) or the G+0.693-0.027 molecular cloud, which are known to be rich in nitriles and cyanopolyynes. space.commit.edunasa.gov

Chemical Modeling: Astrochemical models can be used to simulate the formation and destruction pathways of this compound in interstellar conditions. This can help to identify the most likely environments for its detection and to interpret observational data. acs.org The detection of related C4H3N isomers suggests that gas-phase reactions of unsaturated hydrocarbons with the cyanide radical (CN) could be a viable formation route. frontiersin.orgarxiv.org

The following table outlines the steps for investigating the astrochemical relevance of this compound:

| Research Step | Methodology | Objective |

| Laboratory Spectroscopy | Rotational Spectroscopy | Obtain a precise rotational spectrum of this compound. frontiersin.org |

| Astronomical Observation | Radio Astronomy | Search for the rotational transitions of this compound in molecular clouds. fiveable.mearxiv.org |

| Astrochemical Modeling | Computational Chemistry | Simulate the formation and destruction of the molecule in interstellar environments. |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The rich functionality of this compound, with its alkene, alkyne, and nitrile groups, offers a playground for exploring novel chemical reactions and catalytic transformations. nih.gov

Future research could explore:

Enyne Metathesis: This powerful reaction, often catalyzed by ruthenium complexes, could be used to synthesize a variety of cyclic and acyclic compounds from this compound. nih.gov

Cycloaddition Reactions: The conjugated enyne system can participate in various cycloaddition reactions, leading to the formation of complex carbocyclic and heterocyclic structures. nih.gov

Functionalization of the Nitrile Group: The nitrile group can be transformed into a wide range of other functional groups, such as amines, amides, and carboxylic acids, opening up avenues for the synthesis of diverse derivatives. researchgate.net

Catalytic Hydrofunctionalization: The addition of various substrates across the double or triple bond, catalyzed by transition metals, could lead to a wide array of functionalized products. nih.gov For instance, manganese-catalyzed heteroaddition of saturated nitriles to unsaturated nitriles has been reported as a base-free method to form dinitriles. nih.gov

The table below presents potential reaction pathways for the derivatization of this compound:

| Reaction Type | Key Reagents/Catalysts | Potential Products |

| Enyne Metathesis | Ruthenium catalysts | Cyclic dienes and other complex structures. nih.gov |

| Cycloaddition | Dienes, azides | Carbocyclic and heterocyclic compounds. nih.gov |

| Nitrile Hydrolysis | Acid or base | Amides, carboxylic acids. researchgate.net |

| Catalytic Hydroalkynylation | Palladium/Copper catalysts | Cross-conjugated dieneynes. nih.gov |

Q & A

Q. How can researchers design a reproducible synthesis route for Pent-2-en-4-ynenitrile, considering its structural instability?

- Methodological Answer : Begin with a retrosynthetic analysis targeting the conjugated enyne-nitrile system. Use palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) to introduce the alkyne moiety, followed by nitrile group installation via nucleophilic substitution or cyanation. Ensure inert conditions (argon atmosphere) to prevent alkyne polymerization or nitrile hydrolysis. Validate reproducibility by documenting reaction parameters (temperature, solvent purity, catalyst loading) and comparing yields across three independent trials. Include NMR monitoring at intermediate stages to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data inconsistencies be resolved?

- Methodological Answer : Prioritize NMR to distinguish sp (nitrile), sp (ene), and sp (terminal methyl) carbons. IR confirms nitrile (C≡N stretch ~2200 cm) and ene (C=C stretch ~1650 cm). Discrepancies between calculated and observed NMR shifts may arise from solvent polarity or conformational isomerism. Address inconsistencies by repeating experiments in deuterated solvents (CDCl, DMSO-d) and using 2D NMR (COSY, HSQC) for signal assignment .

Q. How can researchers mitigate hazards when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and nitrile gloves due to potential toxicity (analogous to Pent-3-enenitrile, which requires respiratory protection ). Store under nitrogen at -20°C to prevent degradation. Include a safety protocol in the experimental section detailing spill management (neutralize with activated carbon) and emergency procedures (e.g., eye irrigation with saline ).

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in Diels-Alder reactions, and how do theoretical results align with experimental data?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (FMO) and predict regioselectivity. Compare computed activation energies for exo/endo pathways with experimental kinetic data. If discrepancies exceed 5 kcal/mol, re-evaluate solvent effects (PCM models) or transition-state approximations. Validate with HPLC-MS to quantify adduct ratios .

Q. How should researchers address contradictions in reported catalytic efficiencies for this compound hydrogenation?

- Methodological Answer : Systematically test catalysts (Pd/C, Lindlar, or homogeneous Rh complexes) under standardized conditions (H pressure, solvent, temperature). Use gas chromatography to track alkene/alkyne conversion and nitrile stability. Conflicting results may stem from catalyst poisoning by nitrile groups; employ XPS or TEM to analyze surface adsorption. Statistically compare data using ANOVA with post-hoc Tukey tests .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives for pharmaceutical applications?

- Methodological Answer : Screen chiral ligands (BINAP, Salen) in asymmetric cyanation or alkyne functionalization. Use polarimetric HPLC to determine enantiomeric excess (ee). If ee < 90%, refine reaction conditions (e.g., additive screening with Lewis acids). For scale-up, assess catalyst turnover number (TON) and ligand recyclability. Publish full experimental details (ligand ratios, purification steps) to ensure reproducibility .

Data Analysis and Reporting

Q. How should researchers present conflicting spectroscopic data for this compound in supplementary materials?

Q. What statistical approaches validate the purity of this compound batches in multi-institutional studies?

- Methodological Answer : Apply principal component analysis (PCA) to chromatographic data (HPLC, GC-MS) from ≥3 independent labs. Include a negative control (commercially degraded samples) to identify batch-specific impurities. Report relative standard deviations (RSD) for retention times and peak areas. Disclose any deviations from ICH Q2(R1) validation guidelines .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical reporting of this compound’s potential neurotoxicity when preliminary data is inconclusive?

- Methodological Answer : Cite analogous nitriles (e.g., acrylonitrile) with established neurotoxic profiles while explicitly stating data gaps. Use in vitro models (e.g., SH-SY5Y cells) to assess cytotoxicity thresholds. Disclose limitations in the discussion section and avoid overgeneralization. Adhere to ARRIVE guidelines for animal studies if applicable .

Q. What metadata standards are critical for sharing this compound reaction datasets in public repositories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.